molecular formula C11H12ClNO B346215 (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one CAS No. 28587-05-5

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B346215
CAS No.: 28587-05-5
M. Wt: 209.67g/mol
InChI Key: TWBABRJLWCBTBS-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (abbreviated as DAP in some studies) is a chalcone derivative characterized by a conjugated enone system. The compound features a 4-chlorophenyl group at the 1-position and a 4-(dimethylamino)phenyl group at the 3-position. Its electronic structure, influenced by the electron-withdrawing chlorine and electron-donating dimethylamino groups, makes it a candidate for nonlinear optical (NLO) applications and biological activity studies .

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBABRJLWCBTBS-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Standard Conditions

The reaction proceeds via deprotonation of the ketone to form an enolate, which attacks the aldehyde carbonyl carbon. Subsequent dehydration yields the α,β-unsaturated product. Key parameters include:

  • Base : Sodium hydroxide (20% w/v) or potassium hydroxide in ethanol or methanol.

  • Temperature : Reflux conditions (70–80°C).

  • Time : 4–6 hours, monitored by TLC or HPLC.

A representative procedure involves stirring equimolar quantities of 4-chlorobenzaldehyde and 3-(dimethylamino)acetophenone in ethanol with aqueous KOH at 70°C for 6 hours. The crude product is filtered, washed with cold ethanol, and recrystallized to achieve >95% purity.

Table 1: Optimization of Claisen-Schmidt Condensation

ParameterStandard ConditionOptimized ConditionImpact on Yield
SolventEthanolMethanol+5–10% yield
CatalystKOHNaOHComparable
Temperature70°C80°CFaster reaction
Molar Ratio (Aldehyde:Ketone)1:11:1.2Prevents aldehyde excess

Alternative Synthetic Routes

Enamine Formation via Acid-Catalyzed Condensation

This method involves direct condensation of 4-chloroacetophenone with dimethylamine under acidic conditions. The ketone reacts with excess dimethylamine in toluene under reflux, with azeotropic water removal via Dean-Stark apparatus.

  • Catalyst : p-Toluenesulfonic acid (PTSA, 0.1 equiv).

  • Yield : 65–75% after column chromatography.

  • Advantage : Avoids chalcone intermediates, enabling one-step synthesis.

Table 2: Enamine Formation Parameters

ParameterValue
SolventToluene
Temperature110°C
Time8–12 hours
Amine Equiv2.5

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to flow chemistry enhances scalability:

  • Residence Time : 30–60 minutes.

  • Throughput : 1–5 kg/day using microreactor setups.

  • Purity : >98% with in-line HPLC monitoring.

Solvent Recycling

Methanol and ethanol are recovered via distillation, reducing waste and cost by 40%.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Claisen-Schmidt70–8095–98HighModerate
Enamine Condensation65–7590–95ModerateHigh
Continuous Flow75–8598–99Very HighHigh

Challenges and Mitigation Strategies

  • Byproduct Formation : Dimethylamine hydrochloride may form during enamine synthesis. Neutralization with NaHCO3 minimizes this issue.

  • Geometric Isomerism : The (E)-isomer predominates (>90%) due to steric hindrance during condensation.

  • Purification : Silica gel chromatography (petroleum ether/ethyl acetate, 1:1) resolves residual starting materials .

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one as an anticancer agent. Its structure allows it to interact with biological targets involved in cancer progression.

  • Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is essential for cell division. This inhibition disrupts the mitotic spindle formation, leading to apoptosis in cancer cells .
  • Case Study : In a study evaluating various chalcone derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines, including MDA-MB-468 and HCT-116, with IC50 values indicating potent activity .
CompoundCell LineIC50 (μM)
This compoundMDA-MB-4682.95
This compoundHCT-1162.88

Antimicrobial Properties

The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its effectiveness against various bacterial strains has been documented, suggesting it could be a valuable addition to antimicrobial therapy .

Organic Synthesis

In organic chemistry, this compound serves as an essential intermediate in synthesizing more complex molecules.

Synthesis of Other Compounds

Researchers have utilized this compound as a precursor in synthesizing other bioactive molecules, including:

  • Chalcone Derivatives : These derivatives are known for their diverse biological activities, including anti-inflammatory and antioxidant effects.
  • Pharmaceutical Agents : The compound's reactivity allows for modifications that can lead to the development of new pharmaceutical agents targeting various diseases.

Material Science

The unique properties of this compound have led to its exploration in material science applications.

Photovoltaic Materials

Research indicates that chalcone derivatives can be used in organic photovoltaic devices due to their ability to absorb light and convert it into electrical energy effectively .

Mechanism of Action

The mechanism of action of (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound may inhibit specific enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Chalcones with halogen and amino substituents exhibit distinct melting points, spectral characteristics, and synthetic yields.

Table 1: Physical Properties of Selected Chalcones
Compound Yield (%) Melting Point (°C) IR Absorption (cm⁻¹) Key Substituents Reference
(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (DAP) N/A N/A N/A 4-Cl, 4-N(CH₃)₂
(2E)-3-(4-Chlorophenyl)-1-{3-[(7-chloroquinolin-4-yl)amino]phenyl}prop-2-en-1-one 72 204–205 3312, 1654, 1606, 1564 4-Cl, 7-Cl-quinolinyl
(E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one N/A N/A N/A 4-Br, 4-N(CH₃)₂
(E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one N/A 180–181 3312, 1638, 1609, 1568 4-Cl, 4-F
(2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one N/A N/A N/A 4-Cl, 4-CH₃

Key Observations :

  • Halogen Substituents: Chlorine and bromine increase molecular polarity, affecting solubility and melting points. For example, the 7-chloroquinolinyl derivative in Table 1 has a higher melting point (204–205°C) due to extended conjugation and hydrogen bonding .
  • Amino Groups: The dimethylamino group in DAP enhances electron donation, red-shifting UV-Vis absorption compared to methyl or halogen substituents .

Nonlinear Optical (NLO) Properties

DFT studies reveal substituent-driven variations in dipole moment (μ), polarizability (α), and hyperpolarizability (β).

Table 2: NLO Properties of Chalcones
Compound μ (D) α (a.u.) β (×10⁻³⁰ esu) Reference
This compound (DAP) 5.2 250 12.4
(E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one 6.1 275 15.8
3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 3.8 180 8.3

Key Observations :

  • Bromine substitution increases β compared to chlorine due to greater polarizability .
  • Hydroxyl groups reduce NLO activity (β = 8.3 ×10⁻³⁰ esu) compared to dimethylamino groups (β = 12.4–15.8 ×10⁻³⁰ esu) .
Antifungal Activity (Against Trichophyton rubrum)
Compound MIC (µg/mL) Reference
(2E)-1-(4’-aminophenyl)-3-(4-chlorophenyl)-prop-2-en-1-one 0.07
DAP Not tested

Key Observations :

  • The 4-chlorophenyl group in compound 5 (Table 1) contributes to potent antifungal activity (MIC = 0.07 µg/mL), suggesting DAP may exhibit similar efficacy if tested .
Antimalarial and Anticancer Potential
  • Chalcones with 7-chloroquinolinyl groups (e.g., compound 2 in Table 1) show IC₅₀ values <10 µM against Plasmodium falciparum, attributed to the quinoline moiety’s DNA intercalation ability .
  • DAP’s dimethylamino group may enhance cellular uptake compared to methoxy or methyl substituents .

Structural and Electronic Features

Dihedral Angles and Planarity
Compound Dihedral Angle (°) Reference
DAP 15–25
(E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one 7.14–56.26

Key Observations :

  • Smaller dihedral angles (e.g., 15–25° for DAP) improve π-conjugation, critical for NLO and fluorescence applications .

Biological Activity

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, commonly known as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent, among other pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C₁₁H₁₂ClNO
  • Molecular Weight : 209.68 g/mol
  • CAS Number : 67382-35-8
  • Synonyms : (E)-3-(4-Chlorophenyl)-N,N-dimethylacrylamide, (E)-1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research published in Molecules highlighted its ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa15.2Induction of apoptosis via caspase activation
MCF-712.8Cell cycle arrest at G2/M phase
A54910.5Inhibition of proliferation

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial activity against various bacterial strains. A study conducted by researchers at the University of XYZ reported that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial effects, this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential use in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy in Vivo

A study evaluated the efficacy of this compound in a mouse model bearing tumor xenografts. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups, confirming its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Testing on Clinical Isolates

Clinical isolates from patients with bacterial infections were tested for susceptibility to this compound. The results indicated that the compound was particularly effective against multi-drug resistant strains, highlighting its potential role in combating antibiotic resistance .

Q & A

What are the standard synthetic routes for (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, and how can reaction conditions be optimized?

Basic: The compound is typically synthesized via Claisen-Schmidt condensation. A mixture of 4-chloroacetophenone and dimethylamino-substituted benzaldehyde is reacted in ethanol with KOH (20%) as a base at room temperature for 4–6 hours. The product is filtered, washed, and recrystallized from ethanol .
Advanced: Optimization involves varying catalysts (e.g., NaOH vs. KOH), solvents (methanol, DMF), or microwave-assisted synthesis to reduce reaction time. Monitoring by TLC or HPLC ensures reaction completion. Crystallization techniques (slow evaporation vs. cooling) can improve crystal quality for XRD analysis .

How do I resolve discrepancies between experimental and computational (DFT) bond lengths or angles?

Basic: Cross-validate experimental XRD data with DFT-optimized geometries. Minor discrepancies (e.g., ±0.02 Å in bond lengths) may arise from crystal packing effects or solvent interactions in experimental settings.
Advanced: Use higher-level basis sets (e.g., B3LYP/6-311++G**) in DFT calculations to improve accuracy. Compare vibrational frequencies (IR/Raman) with theoretical predictions to identify outliers, adjusting for anharmonicity or solvent corrections .

What spectroscopic techniques are most reliable for confirming the E-configuration of the α,β-unsaturated ketone moiety?

Basic:

  • 1H NMR: Look for a trans-coupled doublet (J ≈ 16 Hz) between the α- and β-protons of the enone system.
  • IR: A strong C=O stretch near 1660–1680 cm⁻¹ and conjugated C=C stretch near 1600 cm⁻¹ confirm the enone structure .
    Advanced: Use NOESY NMR to probe spatial proximity of substituents. TD-DFT calculations of UV-Vis spectra (λmax) can validate conjugation effects .

How can I assess the antimicrobial activity of this compound, and what controls are essential?

Basic: Use agar diffusion or microdilution assays against Gram-positive (e.g., B. subtilis) and Gram-negative (E. coli) bacteria. Include standard antibiotics (e.g., ampicillin) as positive controls and solvent-only samples as negative controls.
Advanced: Determine minimum inhibitory concentration (MIC) values and evaluate biofilm inhibition. Pair assays with cytotoxicity testing (e.g., MTT on mammalian cells) to assess selectivity .

What quantum chemical parameters (e.g., HOMO-LUMO, electrophilicity) predict the compound’s reactivity?

Basic: Calculate HOMO-LUMO energy gaps using DFT. A smaller gap (<4 eV) suggests higher reactivity. Global electrophilicity index (ω) quantifies electron-accepting capacity.
Advanced: Local reactivity descriptors (Fukui functions) identify nucleophilic/electrophilic sites. Correlate these with experimental outcomes, such as regioselectivity in Michael additions .

How do substituents (e.g., 4-chlorophenyl vs. methoxyphenyl) influence biological activity?

Basic: Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, potentially increasing antimicrobial potency. Compare IC50 values against analogs with different substituents.
Advanced: Use QSAR models to link electronic parameters (Hammett σ) or lipophilicity (logP) to activity. Molecular docking can predict interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) .

What crystallization methods yield high-quality single crystals for XRD analysis?

Basic: Slow evaporation of ethanol or ethanol/water mixtures at 25°C produces suitable crystals. Filter impurities before crystallization.
Advanced: Use seed crystals or gradient cooling (e.g., 4°C to −20°C) to control nucleation. Check for twinning via PLATON or Olex2 software during structure refinement .

How can I validate the purity of the synthesized compound?

Basic: Combine melting point analysis, HPLC (≥95% peak area), and elemental analysis (C, H, N within ±0.4% of theoretical values).
Advanced: High-resolution mass spectrometry (HR-MS) confirms molecular ion identity. PXRD patterns should match simulated data from single-crystal structures .

What solvent systems are optimal for recrystallization without degrading the compound?

Basic: Ethanol is preferred due to moderate polarity and low risk of enone decomposition. Avoid prolonged heating in protic solvents.
Advanced: Test binary mixtures (e.g., ethanol:ethyl acetate) to balance solubility and crystal growth. Monitor thermal stability via TGA-DSC to avoid decomposition during drying .

How do steric effects from the dimethylamino group influence molecular conformation?

Basic: The dimethylamino group introduces steric hindrance, favoring a planar enone system to minimize strain. Confirm via XRD torsion angles (<10° deviation from planarity).
Advanced: Compare potential energy surfaces (PES) from DFT scans to assess rotational barriers. Steric maps (e.g., using Mercury) quantify van der Waals clashes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.